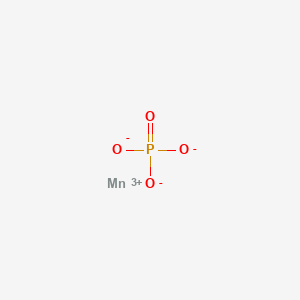

Manganese(III) phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Manganese(III) phosphate, also known as this compound, is an inorganic chemical compound with the formula MnPO₄. It is a hygroscopic purple solid that absorbs moisture to form the pale-green monohydrate. This compound is notable for its stability in the solid state and its ability to exist in multiple oxidation states, which is a characteristic property of transition elements .

准备方法

Synthetic Routes and Reaction Conditions: Manganese(III) phosphate can be synthesized through various methods. One common approach involves the reaction of manganese(II) sulfate with phosphoric acid, followed by oxidation using nitric acid . Another method includes the phosphatization process, where manganese phosphate coatings are formed on metal surfaces by immersing them in a bath containing manganese and nickel salts at elevated temperatures .

Industrial Production Methods: In industrial settings, manganese phosphate coatings are often applied to steel products to enhance their corrosion resistance and surface properties. The process typically involves degreasing, pickling in mineral acid, activation, and immersion in a manganese phosphating bath at approximately 95°C for 15-20 minutes .

化学反应分析

Comproportionation in Acidic Media

Permanganate (MnO₄⁻) reacts with Mn²⁺ in phosphoric acid to form [Mn(PO₄)₂]³⁻:

MnO4−+4Mn2++10PO43−+8H+→5[Mn PO4 2]3−+4H2O

Conditions : Excess H₃PO₄, ambient temperature .

Oxidation of Mn(II) Precursors

Anhydrous MnPO₄ is produced via oxidation of lithium manganese(II) phosphate:

LiMnPO4+NO2BF4→MnPO4+LiBF4+NO2

Conditions : Inert atmosphere, non-aqueous solvents .

Thermal Decomposition

MnPO₄·H₂O undergoes stepwise decomposition under heat:

Key Observations :

Superoxide Dismutation

MnPO₄ catalyzes superoxide (O₂⁻) disproportionation in biological systems:

2O2−+2H+MnPO4H2O2+O2

Kinetics : Second-order rate constant k=1.2×107M−1s−1 at pH 7.4 .

Oxidative Catalysis

Mn(III) pyrophosphate (derived from MnPO₄) oxidizes isoniazid, mimicking mycobacterial catalase-peroxidase activity:

Isoniazid+Mn III →Isonicotinoyl radical+Mn II

Applications : Antibiotic activation for tuberculosis treatment .

Hydration Dynamics

Anhydrous MnPO₄ rapidly hydrates in moist air:

MnPO4+H2O→MnPO4⋅H2O

Stability :

Corrosion Inhibition

MnPO₄ coatings form via phosphatization:

3Mn2++2H2PO4−→Mn3(PO4)2+4H+

Efficiency : Coatings reduce corrosion rate by 85% in saline environments .

Battery Electrodes

MnPO₄ serves as a precursor for LiMnPO₄ cathodes:

MnPO4+Li++e−→LiMnPO4

Performance : Energy density ≈ 700 Wh/kg, stable over 500 cycles .

Conflicting Observations and Resolutions

科学研究应用

Electrochemical Applications

Battery Technology

Manganese(III) phosphate has been investigated for its use as a positive electrode material in lithium and sodium-ion batteries. Its mixed-valence state allows for efficient electron transfer, enhancing the overall electrochemical performance of batteries. Research indicates that manganese phosphates can improve the energy density and cycle stability of battery systems, making them promising candidates for future energy storage technologies .

Supercapacitors

The electrochemical properties of this compound also make it suitable for supercapacitor applications. Its ability to undergo reversible redox reactions contributes to high capacitance values, which are essential for energy storage devices that require rapid charge and discharge cycles. Studies have shown that incorporating manganese phosphates into composite materials can significantly enhance the performance of supercapacitors .

Catalytic Applications

Asymmetric Catalysis

this compound has been utilized as a catalyst in various organic synthesis reactions, particularly in asymmetric catalysis. It has been shown to facilitate the asymmetric addition of dicarbonyl compounds to ortho-quinone methides, demonstrating its effectiveness in producing chiral molecules with high selectivity . This application is particularly valuable in pharmaceutical chemistry, where the synthesis of enantiomerically pure compounds is crucial.

Environmental Catalysis

In environmental chemistry, this compound has been studied for its potential to catalyze reactions that degrade pollutants. Its catalytic properties can be harnessed for the oxidation of organic contaminants, contributing to the development of more sustainable methods for wastewater treatment and air purification .

Material Science Applications

Nanostructured Materials

The synthesis of nanostructured this compound materials has opened new avenues in material science. These nanomaterials exhibit enhanced surface area and reactivity, making them suitable for applications in sensors and drug delivery systems. Their unique properties allow for improved interaction with biological systems, which is beneficial for biomedical applications .

Thermal Stability Studies

Research on the thermal decomposition of this compound monohydrate has revealed insights into its stability and phase transitions. Understanding these thermal properties is essential for applications that involve high-temperature processes or conditions . The compound begins to decompose at approximately 200 °C, transitioning to manganese(II) pyrophosphate at higher temperatures, which is critical information for its safe handling and application in various industrial processes.

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Electrochemistry | Positive electrode in batteries | Enhanced energy density and cycle stability |

| Supercapacitors | High capacitance and rapid charge/discharge | |

| Catalysis | Asymmetric organic synthesis | High selectivity in chiral molecule production |

| Environmental catalysis | Effective degradation of pollutants | |

| Material Science | Nanostructured materials | Improved reactivity and surface area |

| Thermal stability studies | Insights into phase transitions |

作用机制

The mechanism by which manganese(3+) phosphate exerts its effects varies depending on its application. In catalysis, it facilitates oxidation-reduction reactions by providing active sites for electron transfer . In medical applications, its magnetic properties enable it to enhance MRI imaging by altering the local magnetic field . The compound’s ability to form stable coatings on metal surfaces is attributed to its interaction with the metal substrate and the formation of a protective layer .

相似化合物的比较

Manganese(II) phosphate (Mn₃(PO₄)₂): This compound is similar in composition but differs in the oxidation state of manganese.

Iron phosphate (FePO₄): Another transition metal phosphate, iron phosphate is used in similar applications, such as coatings and catalysis, but has different chemical properties due to the presence of iron.

Zinc phosphate (Zn₃(PO₄)₂): Zinc phosphate is widely used in corrosion-resistant coatings and as a pigment in paints.

Uniqueness of Manganese(3+) Phosphate: Manganese(III) phosphate is unique due to its ability to exist in multiple oxidation states, which allows it to participate in a variety of chemical reactions. Its hygroscopic nature and stability in the solid state make it suitable for applications in coatings and catalysis. Additionally, its magnetic properties make it valuable in medical imaging and diagnostics .

属性

CAS 编号 |

10236-39-2 |

|---|---|

分子式 |

MnO4P |

分子量 |

149.909 g/mol |

IUPAC 名称 |

manganese(3+);phosphate |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |

InChI 键 |

BECVLEVEVXAFSH-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

规范 SMILES |

[O-]P(=O)([O-])[O-].[Mn+3] |

同义词 |

Manganese (II) phosphate, Mn 34% |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。